molecular formula C10H13Cl3N2O2S B2353927 1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride CAS No. 1169976-85-5

1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride

Cat. No.: B2353927
CAS No.: 1169976-85-5
M. Wt: 331.64
InChI Key: RQHDVDKMNZZWCE-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13Cl3N2O2S . It has an average mass of 331.646 Da and a mono-isotopic mass of 329.976318 Da .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms . The structure also includes a dichlorobenzenesulfonyl group attached to one of the nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization

  • A study by Marvanová et al. (2016) discusses the synthesis and characterization of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, which are potential antihypertensive agents. The compounds, including those with a 1-(3,4-dichlorobenzenesulfonyl)piperazine structure, were synthesized and analyzed using NMR and IR spectroscopy (Marvanová et al., 2016).

Applications in Drug Development

  • Dong et al. (2012) designed and synthesized 1,4-disubstituted piperidine/piperazine derivatives, including those with a 1-(3,4-dichlorobenzenesulfonyl)piperazine structure, as HIV-1 entry inhibitors. These compounds demonstrated potent anti-HIV-1 activities in vitro (Dong et al., 2012).

Pharmacological Evaluation

  • Kumar et al. (2007) synthesized and evaluated 1-benzhydryl-sulfonyl-piperazine derivatives, including those with a 1-(3,4-dichlorobenzenesulfonyl)piperazine structure, as inhibitors of breast cancer cell proliferation. These derivatives demonstrated significant inhibitory activity against MDA-MB-231 breast cancer cells (Kumar et al., 2007).

Biological Evaluation and Virtual Screening

  • Varadaraju et al. (2013) conducted a study on piperazine derivatives, including 1-(3,4-dichlorobenzenesulfonyl)piperazine, as inhibitors of human acetylcholinesterase. The study included virtual screening and biological evaluation, indicating potential therapeutic applications in Alzheimer's disease (Varadaraju et al., 2013).

Mechanism of Action

While the specific mechanism of action for 1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride is not explicitly stated in the literature, piperazine compounds are generally known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2S.ClH/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHDVDKMNZZWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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